Lfm-A13

Kinase inhibition BTK Selectivity profiling

Lfm-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) is a rationally designed, synthetic small molecule inhibitor of Bruton's tyrosine kinase (BTK). It functions as a potent, cell-permeable, reversible, and substrate-competitive inhibitor.

Molecular Formula C11H8Br2N2O2
Molecular Weight 360.00 g/mol
CAS No. 62004-35-7
Cat. No. B560221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLfm-A13
CAS62004-35-7
Synonyms2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide
Molecular FormulaC11H8Br2N2O2
Molecular Weight360.00 g/mol
Structural Identifiers
SMILESCC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O
InChIInChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)/b8-6-
InChIKeyUVSVTDVJQAJIFG-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lfm-A13 (CAS 62004-35-7) BTK Inhibitor: Procurement Guide for Selective Kinase Research


Lfm-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) is a rationally designed, synthetic small molecule inhibitor of Bruton's tyrosine kinase (BTK) [1]. It functions as a potent, cell-permeable, reversible, and substrate-competitive inhibitor [1]. As a leflunomide metabolite analog, Lfm-A13 was the first reported BTK-specific tyrosine kinase inhibitor and the first anti-leukemic agent targeting BTK [2].

Lfm-A13 vs. Ibrutinib & Other BTK Inhibitors: Why Potency and Selectivity Profiles Differ


While several BTK inhibitors like Ibrutinib and Acalabrutinib are available, Lfm-A13 offers a unique profile. Its potency is moderate compared to these clinical compounds, but its broader selectivity profile and additional inhibition of Polo-like kinases (PLK) create a distinct biological signature [1]. This dual activity, combined with its established pharmacokinetic and safety data in preclinical models [2], makes it a valuable tool for specific research questions, particularly in studies where BTK-only inhibition is insufficient. Direct substitution with a more potent but less selective or different-spectrum BTK inhibitor may lead to divergent experimental outcomes and confound data interpretation.

Lfm-A13 Head-to-Head: Quantitative Differentiation Data for BTK and PLK Inhibition


BTK Potency and Selectivity: Lfm-A13 vs. Ibrutinib

Lfm-A13 is a potent BTK inhibitor with an IC50 of 2.5 μM for recombinant BTK, demonstrating >100-fold selectivity over other kinases like JAK1, JAK2, HCK, EGFR, and IRK [1]. In contrast, Ibrutinib, a clinical BTK inhibitor, exhibits a much higher potency (IC50 of 0.5 nM) but with a different selectivity profile [2]. While Ibrutinib is more potent, Lfm-A13's distinct chemical scaffold and broader selectivity window make it a valuable tool for dissecting BTK-dependent signaling pathways where off-target effects of more potent inhibitors might confound results.

Kinase inhibition BTK Selectivity profiling Drug discovery

PLK Inhibition: Lfm-A13 vs. Other BTK Inhibitors

Lfm-A13 is a dual BTK/PLK inhibitor, a feature not shared by other BTK inhibitors like Ibrutinib or Acalabrutinib. It inhibits PLK1 with an IC50 of 37.36 μM and PLK3 with an IC50 of 61 μM . This dual inhibition is crucial for its anti-mitotic and anti-proliferative effects in cancer cells [1]. Lfm-A13 blocks mitotic spindle assembly and causes mitotic arrest, activities not observed with BTK-selective agents [1].

Polo-like kinase Mitosis Cancer Dual inhibitor

Platelet Aggregation Inhibition: Lfm-A13 vs. Thrombin Pathway Inhibitors

Lfm-A13 selectively inhibits collagen-induced platelet aggregation with an IC50 of 2.8 μM, but does not affect aggregation induced by thrombin, TRAP-6, or ADP [1]. This indicates a specific role for BTK in the GPVI-FcRγ-coupled collagen receptor signaling pathway, which is distinct from other platelet activation pathways [1]. This selective inhibition profile is not observed with broad-spectrum antiplatelet agents.

Thrombosis Platelet aggregation BTK Collagen signaling

Pharmacokinetics: Lfm-A13 Oral Bioavailability vs. Clinical BTK Inhibitors

Lfm-A13 exhibits rapid absorption (tmax = 10-18 min) and complete intraperitoneal bioavailability, but its oral bioavailability is approximately 30% [1]. In contrast, clinical BTK inhibitors like Ibrutinib and Acalabrutinib have been optimized for high oral bioavailability (e.g., Ibrutinib's oral bioavailability in humans is ~3.9-8.4% but with high variability, while Acalabrutinib shows ~20-30% in preclinical species and improved in humans) [2]. This difference in oral PK profile is a key consideration for in vivo studies requiring oral dosing.

Pharmacokinetics Oral bioavailability Preclinical development

In Vivo Chemosensitization: Lfm-A13 Combination vs. Standard Chemotherapy

Lfm-A13 significantly improves the survival outcome of mice bearing BCL-1 leukemia when combined with standard chemotherapy (vincristine, methylprednisolone, L-asparaginase; VPL). The combination of Lfm-A13 with VPL increased long-term survival from 14% to 41% and extended median survival time from 37 to 58 days compared to VPL alone [1]. This demonstrates Lfm-A13's chemosensitizing activity in vivo, which is a key differentiator from BTK inhibitors that do not show this effect.

Chemosensitization Leukemia Combination therapy In vivo efficacy

Safety Profile: Lfm-A13 Lack of Toxicity vs. Clinical BTK Inhibitors

Preclinical studies have established that Lfm-A13 is not toxic to mice, rats, or dogs at daily dose levels up to 100 mg/kg [1]. It does not cause hematologic toxicity, a common side effect of clinical BTK inhibitors like Ibrutinib which can cause thrombocytopenia and neutropenia [2]. This favorable preclinical safety profile makes Lfm-A13 a valuable tool for chronic in vivo studies where long-term dosing is required without the confounding effects of drug-induced toxicity.

Toxicity Safety Preclinical Adverse events

Lfm-A13 Application Scenarios: Where Its Unique Profile Delivers Value


Dual BTK/PLK Inhibition in Cancer Research

Lfm-A13 is an optimal tool for investigating the combined inhibition of BTK and PLK in cancer models. Its dual activity has been shown to induce mitotic arrest and apoptosis in breast cancer and leukemia cells [1]. This makes it suitable for studies exploring synthetic lethality or combination strategies that target both B-cell receptor signaling and cell cycle progression. Researchers can use Lfm-A13 to validate hypotheses about the therapeutic potential of dual BTK/PLK inhibition, a profile not offered by other commercially available BTK inhibitors [2].

Platelet Signaling and Thrombosis Models

Lfm-A13's selective inhibition of collagen-induced platelet aggregation, without affecting thrombin or ADP pathways, makes it a powerful tool for dissecting GPVI-mediated platelet signaling [1]. It can be used in preclinical thrombosis models to study the specific role of BTK in arterial thrombus formation and to evaluate the potential of BTK inhibition as a safer anti-thrombotic strategy that preserves hemostasis. Its favorable safety profile in animals supports its use in long-term or repeated dosing studies [2].

Chemosensitization and Combination Therapy Studies

Lfm-A13's demonstrated ability to enhance the efficacy of standard chemotherapeutic agents in vivo positions it as a key compound for chemosensitization research [1]. Investigators can use Lfm-A13 in combination with other drugs in preclinical models of leukemia and solid tumors to study mechanisms of drug resistance and to identify novel combination regimens that may improve patient outcomes. Its well-defined pharmacokinetic and safety profiles facilitate rigorous in vivo study design [2].

BTK Selectivity Profiling in Kinase Panels

For researchers developing kinase inhibitor selectivity assays, Lfm-A13 serves as an excellent reference compound. Its broad selectivity window (no activity on JAK1, JAK3, HCK, EGFR, IRK up to 278 μM) provides a valuable benchmark for assessing the off-target activity of novel BTK inhibitors [1]. This makes it a useful control in high-throughput screening campaigns and for validating the selectivity of chemical probes and drug candidates targeting BTK [2].

Quote Request

Request a Quote for Lfm-A13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.